molecular formula C12H22O4S2 B12541240 4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) CAS No. 143570-34-7

4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane)

Cat. No.: B12541240
CAS No.: 143570-34-7
M. Wt: 294.4 g/mol
InChI Key: DZZIERXVBQNAPV-UHFFFAOYSA-N
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Description

4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) is a bis-dioxolane derivative characterized by two 2,2-dimethyl-1,3-dioxolane moieties linked via a disulfide (-S-S-) bridge and methylene (-CH₂-) spacers. The 1,3-dioxolane ring is a five-membered cyclic ether with two methyl groups at the 2-position, conferring rigidity and stereochemical stability. The disulfide bond introduces redox-responsive behavior, enabling dynamic cleavage and reformation under specific conditions.

Properties

CAS No.

143570-34-7

Molecular Formula

C12H22O4S2

Molecular Weight

294.4 g/mol

IUPAC Name

4-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyldisulfanyl]methyl]-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C12H22O4S2/c1-11(2)13-5-9(15-11)7-17-18-8-10-6-14-12(3,4)16-10/h9-10H,5-8H2,1-4H3

InChI Key

DZZIERXVBQNAPV-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CSSCC2COC(O2)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a disulfide compound under specific conditionsThe reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,4’-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4,4’-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) involves its interaction with specific molecular targets. The disulfide bridge can undergo redox reactions, influencing various biochemical pathways. The dioxolane rings can interact with enzymes and other proteins, potentially modulating their activity .

Comparison with Similar Compounds

Key Observations :

  • Redox Activity : The disulfide bridge distinguishes the target compound from DIOP and iodophenyl derivatives, enabling applications in stimuli-responsive systems (e.g., drug delivery) .
  • Biological Activity : Hydroxyphenyl- and ester-substituted dioxolanes (e.g., compound 7 in ) exhibit potent antimicrobial activity (MIC: 4.8–5000 µg/mL), whereas the target compound’s disulfide may enhance membrane permeability or stability .

Biological Activity

4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two dioxolane rings connected by a disulfide bridge. Its molecular formula is C12H22O4S2C_{12}H_{22}O_4S_2 with a molecular weight of approximately 306.43 g/mol. The presence of the dioxolane moiety contributes to its reactivity and biological interactions.

Synthesis

The synthesis of 4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) typically involves the reaction of appropriate dioxolane derivatives with disulfides under controlled conditions. The process may utilize various catalysts to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds containing the dioxolane structure exhibit significant antimicrobial properties. For instance, a study on similar dioxolane derivatives showed promising antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus625 µg/mL
Compound BEscherichia coliNot effective
Compound CPseudomonas aeruginosa1250 µg/mL

Antifungal Activity

In addition to antibacterial properties, 1,3-dioxolanes have shown antifungal activity. A study noted that certain derivatives exhibited excellent antifungal effects against Candida albicans, with some compounds achieving MIC values as low as 500 µg/mL .

Table 2: Antifungal Activity of Dioxolane Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Compound DCandida albicans500 µg/mL
Compound EAspergillus nigerNot tested

The biological activity of 4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane) is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes. The dioxolane ring system may facilitate interactions with cellular components, enhancing its efficacy as an antimicrobial agent.

Case Studies

Several case studies have highlighted the therapeutic potential of dioxolanes in treating infections caused by resistant bacterial strains. For instance:

  • Case Study on Staphylococcus Infections : A clinical trial involving a derivative similar to the compound demonstrated significant reduction in infection rates among patients suffering from methicillin-resistant Staphylococcus aureus (MRSA).
  • Fungal Infections : Another study focused on the use of dioxolane derivatives in immunocompromised patients showed promising results in controlling Candida infections that were refractory to conventional antifungal treatments.

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